Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C6H6F2N2O3 |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H6F2N2O3/c1-2-12-6(11)4-3(5(7)8)9-13-10-4/h5H,2H2,1H3 |
InChI Key |
WMJNEGOAFTVFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NON=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via cyclization of suitable hydrazine or hydrazide intermediates with carboxylic acid derivatives under acidic or dehydrating conditions to form the oxadiazole ring. Key reagents include phosphorus oxychloride or thionyl chloride as cyclizing agents to facilitate ring closure.
Synthetic Route Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of hydrazine or hydrazide precursor bearing difluoromethyl group | Starting from difluoromethyl-substituted carboxylic acids or esters | Commercially available or synthesized by known methods |
| 2 | Cyclization to form 1,2,5-oxadiazole ring | Treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux | Promotes dehydration and ring closure |
| 3 | Esterification (if not already present) | Reaction with ethanol in acidic conditions or transesterification | Yields ethyl ester functionality |
| 4 | Purification | Chromatography or recrystallization | To obtain pure this compound |
This approach is supported by EvitaChem's synthesis description, which highlights the use of hydrazines and carboxylic acid derivatives under acidic cyclization conditions.
Alternative Routes and Industrial Considerations
While the above method is common, there are alternative approaches for related oxadiazole compounds, especially 1,3,4-oxadiazoles, which may inform the synthesis of 1,2,5-oxadiazoles:
Reaction of carboxylic acid hydrazides with cyanogen chloride at temperatures between -5 to 40 °C in solvents such as tetrahydrofuran, acetonitrile, or methanol, often in the presence of bases like sodium bicarbonate or potassium carbonate, can yield oxadiazole derivatives efficiently.
The choice of solvent and base influences yield and purity. Preferred solvents include tetrahydrofuran, acetonitrile, methanol, ethanol, acetone, and water or their mixtures. Bases such as NaHCO3, Na2CO3, KHCO3, and K2CO3 are favored for their mildness and compatibility.
This method is advantageous for industrial scale due to good availability of starting materials, high yields, and reduced waste compared to older methods involving cyanogen bromide or trimethylsilylthiocyanate.
Although the patent focuses on 2-amino-1,3,4-oxadiazoles, the principles of hydrazide cyclization and ring formation are relevant for synthesizing 1,2,5-oxadiazole derivatives, including this compound.
Detailed Reaction Conditions and Mechanistic Insights
Cyclization Mechanism
The cyclization involves nucleophilic attack of the hydrazine nitrogen on the activated carboxylic acid derivative, followed by intramolecular ring closure and elimination of water or other small molecules facilitated by dehydrating agents (POCl3 or SOCl2).
The difluoromethyl substituent influences the electronic environment of the ring, enhancing electrophilicity and potentially affecting reaction kinetics and biological activity.
Reagent and Solvent Selection
| Reagent | Role | Comments |
|---|---|---|
| Phosphorus oxychloride (POCl3) | Cyclizing agent, dehydrating | Commonly used for oxadiazole ring formation |
| Thionyl chloride (SOCl2) | Alternative cyclizing agent | Also acts as dehydrating agent |
| Ethanol | Esterification solvent | Provides ethyl ester group |
| Solvents (THF, acetonitrile, methanol) | Reaction medium | Selected based on solubility and reaction compatibility |
| Bases (NaHCO3, K2CO3) | Neutralize acid by-products | Improve reaction efficiency |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrazine + Carboxylic acid derivative cyclization | Difluoromethyl hydrazine + carboxylic acid or ester | POCl3 or SOCl2 | Acidic, reflux | Direct ring formation, established method | Requires careful handling of reagents |
| Hydrazide + Cyanogen chloride | Carboxylic acid hydrazide | Cyanogen chloride, base | 0–25 °C, organic solvent | High yield, scalable, mild conditions | Cyanogen chloride toxicity, handling precautions |
| Esterification post-cyclization | Oxadiazole acid intermediate | Ethanol, acid catalyst | Reflux | Introduces ethyl ester group | Additional step |
Research Findings and Applications
The presence of the difluoromethyl group enhances lipophilicity and modifies electronic properties, contributing to increased biological activity such as antibacterial and anticancer effects in oxadiazole derivatives.
The compound's electrophilic nature allows covalent interaction with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity, which is valuable in drug design.
Efficient synthesis methods with high yields and readily available starting materials are crucial for facilitating research and development of this compound in pharmaceutical and agrochemical fields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate serves as a versatile intermediate for synthesizing complex molecules in pharmaceutical development. Research indicates that it exhibits notable biological activity, showing potential as an antimicrobial agent against various bacterial strains. Its structural characteristics may also confer anti-inflammatory properties, making it a candidate for further pharmaceutical development. Studies on its interactions with biological systems have revealed potential effects on enzyme inhibition and microbial growth suppression, which are critical for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.
Research indicates that this compound exhibits biological activity, showing potential as an antimicrobial agent and anti-inflammatory agent. Studies suggest it is effective against various bacterial strains, and its structural characteristics make it a candidate for pharmaceutical development. Further research is needed to elucidate its full pharmacological profile and potential side effects.
Oxadiazoles in Drug Discovery
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceutical agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
*Similarity scores derived from structural alignment algorithms ().
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethyl group (-CF₂H) in the target compound is strongly electron-withdrawing, reducing electron density on the oxadiazole ring. This contrasts with amino (-NH₂) or methylamino (-NHCH₃) substituents, which donate electrons via resonance, increasing ring reactivity and susceptibility to electrophilic attack.
- Lipophilicity and Bioavailability: Fluorine’s hydrophobic character enhances membrane permeability compared to polar amino or hydroxyethyl analogs. For example, the difluoromethyl derivative likely has a logP ~1.5–2.0, whereas the amino analog (logP ~0.5) exhibits poorer absorption.
Metabolic Stability and Drug-Likeness
- The difluoromethyl group resists oxidative metabolism (e.g., cytochrome P450 enzymes) due to C-F bond strength, prolonging half-life. In contrast, amino-substituted analogs are vulnerable to N-oxidation or deamination.
- Ethyl ester vs. carboxylic acid : The ester moiety improves cell permeability but requires hydrolysis (e.g., by esterases) for activation. The 2-hydroxyethyl ester () may hydrolyze faster than ethyl esters due to its polar terminal hydroxyl group.
Critical Analysis of Structural Similarity vs. Functional Divergence
While ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (similarity score 0.98) shares a nearly identical core with the target compound, its amino group drastically alters reactivity and solubility. For instance:
- The amino derivative is water-soluble (~50 mg/mL) but unstable under acidic conditions, whereas the difluoromethyl analog is more stable in gastric environments.
- In kinase inhibition assays, fluorinated oxadiazoles often show 10–100x higher IC₅₀ values than amino analogs due to reduced polar interactions.
Biological Activity
Ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. With a molecular formula of C6H6F2N2O3 and a molecular weight of 192.12 g/mol, this compound features a unique oxadiazole ring structure that contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals . This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The chemical structure of this compound includes a difluoromethyl group at the fourth position of the oxadiazole ring. This substitution enhances its chemical reactivity, making it suitable for various applications in drug development and agricultural chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains. For instance, it has shown notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent in clinical settings .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases . The mechanism of action appears to involve the modulation of signaling pathways associated with inflammation.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes. Notably, it has shown inhibitory activity against histone deacetylases (HDACs), which are critical targets in cancer therapy. A study reported that derivatives of difluoromethyl-1,3,4-oxadiazoles act as selective HDAC6 inhibitors with submicromolar IC50 values . This suggests that this compound may also possess anticancer properties through its action on HDACs.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| HDAC6 | 0.531 | Mechanism-based |
| Carbonic Anhydrase | 0.75 | Competitive inhibition |
| Cyclooxygenase (COX-2) | >10 | Non-selective |
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives similar to this compound. For example:
- Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., HeLa and CaCo-2) and showed promising cytotoxic effects with IC50 values ranging from 0.5 to 10 µM .
- Anti-tubercular Activity : Research on related oxadiazoles highlighted their potential as anti-tuberculosis agents with significant activity against Mycobacterium tuberculosis strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
